

## Nu-cap Technology: A Technical Guide to Enhancing Oral Bioavailability of Probiotics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the **Nu-cap** technology, a proprietary microencapsulation platform developed by Nucaps Nanotechnology for improving the oral bioavailability of probiotics. By utilizing food-grade proteins, this technology creates a protective carrier system that enhances the stability of probiotics during storage and ensures their targeted release and viability within the gastrointestinal tract. This document synthesizes key findings from published research to provide detailed experimental protocols, quantitative data, and visualizations of the underlying mechanisms and workflows.

# Core Technology: Protein-Based Microencapsulation

The **Nu-cap** technology is centered around the use of natural food proteins, such as soybean, zein, and casein, to encapsulate sensitive bioactive compounds like probiotics.[1][2] This approach leverages the inherent properties of these proteins to form protective microparticles. The technology is backed by several international patent applications and has been developed from laboratory and pilot scales to industrial production.[1]

A key method employed is the coacervation of proteins, often induced by the addition of calcium salts, followed by a spray-drying process.[3] This results in the formation of microparticles that effectively entrap the probiotic bacteria. Research associated with Nucaps has demonstrated the successful microencapsulation of various probiotic strains, including



Lactobacillus plantarum and Lactobacillus rhamnosus, using materials like soybean protein concentrate.[3][4]

# Mechanism of Protection and Enhanced Bioavailability

The primary function of the **Nu-cap** technology is to shield probiotic bacteria from the harsh conditions of the upper gastrointestinal tract, thereby increasing the number of viable cells that reach the intestines. The protein matrix of the microcapsules provides a physical barrier against gastric acid and bile salts.[3] This controlled release mechanism is crucial for the efficacy of probiotics, which must be alive to confer their health benefits.

The mucoadhesive properties of the protein-based microparticles may also contribute to a longer residence time in the intestine, facilitating the colonization of the gut by the probiotic strains.

## **Quantitative Data on Probiotic Viability**

The effectiveness of the **Nu-cap** technology in preserving probiotic viability has been quantified in several studies. The following tables summarize key data from research on soybean protein-based microencapsulation of probiotics, a technology closely aligned with **Nu-cap**'s approach.

Table 1: Viability of Lactobacillus plantarum CECT 220 after Microencapsulation and in Simulated Gastrointestinal Fluids

Treatment	Log CFU/g (Initial)	Log CFU/g (After 2h in SGF*)	Log CFU/g (After 2h in SIF**)
Free (Freeze-dried)	9.8 ± 0.2	< 1	< 1
Microencapsulated	9.5 ± 0.1	7.2 ± 0.3	6.8 ± 0.2

\*SGF: Simulated Gastric Fluid (pH 2.0) \*\*SIF: Simulated Intestinal Fluid (pH 6.8) (Data synthesized from findings reported in González-Ferrero et al., 2018)[3]

Table 2: Stability of Microencapsulated Lactobacillus plantarum CECT 220 During Storage at 25°C / 60% Relative Humidity



Time (weeks)	Log CFU/g
0	9.5 ± 0.1
4	9.2 ± 0.2
8	8.9 ± 0.3
12	8.5 ± 0.2

(Data synthesized from findings reported in González-Ferrero et al., 2020)[5]

## **Experimental Protocols**

This section details the methodologies used in the key experiments cited, providing a reproducible framework for researchers.

# Protocol 1: Preparation of Soybean Protein-Based Microparticles for Probiotic Encapsulation

#### Materials:

- Soybean Protein Concentrate (SPC)
- Lactobacillus plantarum CECT 220 or Lactobacillus casei CECT 475
- Calcium Chloride (CaCl2)
- Deionized water
- · Phosphate buffer

### Methodology:

Preparation of SPC Solution: An aqueous solution of SPC is prepared by dispersing the
protein powder in deionized water and stirring until a homogeneous solution is obtained. The
pH is adjusted to 7.0.



- Probiotic Culture: The selected probiotic strain is cultured in an appropriate growth medium until it reaches the stationary phase. The bacterial cells are then harvested by centrifugation and washed with phosphate buffer.
- Coacervation and Encapsulation: The harvested probiotic pellet is resuspended in the SPC solution. Coacervation is induced by the controlled addition of a calcium chloride solution while stirring. This leads to the formation of protein-probiotic coacervates.
- Spray-Drying: The resulting suspension of coacervates is then fed into a spray dryer. The
  inlet and outlet temperatures are optimized to ensure the survival of the probiotic bacteria
  while achieving efficient drying and microparticle formation.
- Collection and Storage: The dried microparticles are collected from the cyclone of the spray dryer and stored in a desiccator at a controlled temperature and humidity.

(Protocol based on methodologies described in González-Ferrero et al., 2018)[3]

## Protocol 2: In Vitro Assessment of Probiotic Viability in Simulated Gastrointestinal Fluids

#### Materials:

- Microencapsulated probiotics
- Free (non-encapsulated) probiotics (as a control)
- Simulated Gastric Fluid (SGF): Pepsin in saline solution, pH adjusted to 2.0 with HCl.
- Simulated Intestinal Fluid (SIF): Pancreatin and bile salts in saline solution, pH adjusted to 6.8 with NaHCO3.
- Plate Count Agar (PCA) or specific agar for the probiotic strain.

#### Methodology:

• Gastric Simulation: A known quantity of microencapsulated and free probiotics is suspended in SGF. The suspension is incubated at 37°C for a specified period (e.g., 2 hours) with gentle



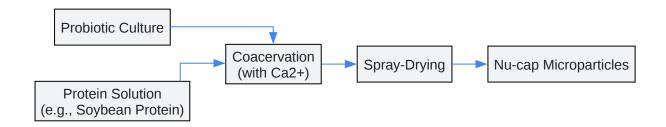
agitation.

- Intestinal Simulation: Following the gastric simulation, an aliquot of the suspension is transferred to SIF. The mixture is incubated at 37°C for a further period (e.g., 2 hours) with gentle agitation.
- Viable Cell Count: At different time points during the simulation, samples are taken, and serial dilutions are performed. The dilutions are plated on the appropriate agar medium.
- Incubation and Enumeration: The plates are incubated under anaerobic conditions at 37°C for 48-72 hours. The number of colony-forming units (CFU) is then counted to determine the viable cell concentration.

(Protocol based on methodologies described in González-Ferrero et al., 2018)[3]

### **Visualizations**

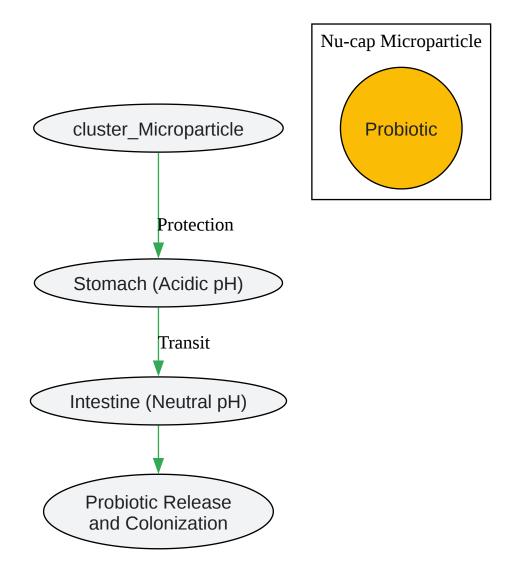
The following diagrams illustrate key processes and workflows related to the **Nu-cap** technology.



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Caption: Nu-cap Microencapsulation Process Workflow.

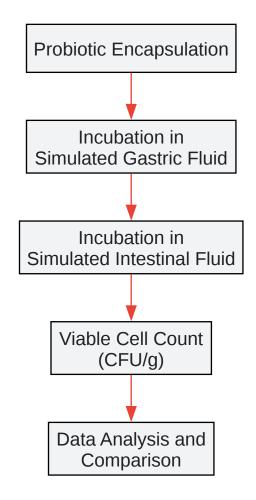




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Caption: Mechanism of Probiotic Protection and Release.





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Caption: In Vitro Experimental Workflow for Viability Assessment.

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